2-isothiocyanato-N,N-dimethylacetamide
Overview
Description
2-Isothiocyanato-N,N-dimethylacetamide is a chemical compound with the molecular formula C5H8N2OS and a molecular weight of 144.2 g/mol. This compound is known for its isothiocyanate group, which is a functional group containing sulfur, nitrogen, and carbon atoms. Isothiocyanates are known for their biological activity and are often used in various scientific research applications.
Scientific Research Applications
2-Isothiocyanato-N,N-dimethylacetamide is used in various scientific research applications, including chemistry, biology, medicine, and industry. Its isothiocyanate group makes it a valuable reagent for synthesizing other compounds and studying biological processes.
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Biology: It can be used to label proteins and study their interactions and functions. Medicine: Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
While the specific mechanism of action for 2-isothiocyanato-N,N-dimethylacetamide is not detailed in the available resources, isothiocyanates in general have been studied for their antimicrobial activity. They have been found to increase carcinogen metabolism and detoxification, resulting in decreased initiation and promotion of tumors in carcinogen-challenged rats .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isothiocyanato-N,N-dimethylacetamide can be synthesized through the reaction of N,N-dimethylacetamide with thiocyanate salts under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the isothiocyanate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanato-N,N-dimethylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.
Comparison with Similar Compounds
Phenyl isothiocyanate
Benzyl isothiocyanate
Allyl isothiocyanate
Properties
IUPAC Name |
2-isothiocyanato-N,N-dimethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-7(2)5(8)3-6-4-9/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUDHYFVCISADE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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